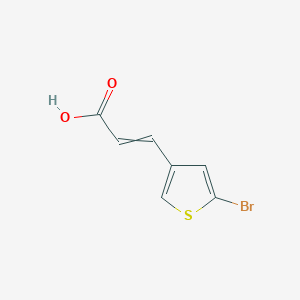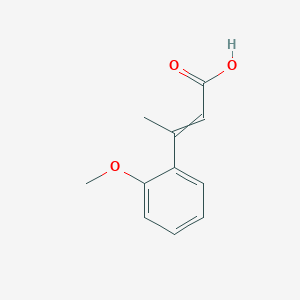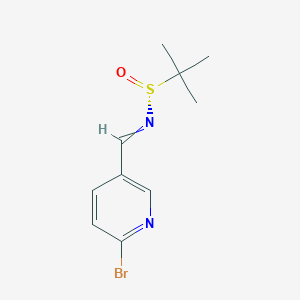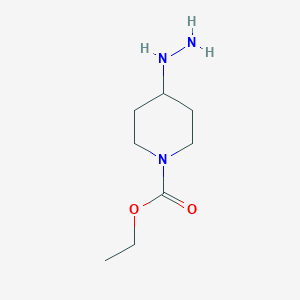
Ethyl 4-hydrazinylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C8H17N3O2 It belongs to the class of piperidine derivatives and is characterized by the presence of a hydrazine group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reduction of the oxo compound using zinc in acetic acid, followed by condensation with hydrazine hydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Ethyl 4-hydrazinylpiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.
Comparación Con Compuestos Similares
Ethyl 4-hydrazinylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-aminopiperidine-1-carboxylate: This compound has an amino group instead of a hydrazine group and exhibits different reactivity and biological properties.
Ethyl 4-hydroxypiperidine-1-carboxylate:
The uniqueness of this compound lies in its hydrazine group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H17N3O2 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
ethyl 4-hydrazinylpiperidine-1-carboxylate |
InChI |
InChI=1S/C8H17N3O2/c1-2-13-8(12)11-5-3-7(10-9)4-6-11/h7,10H,2-6,9H2,1H3 |
Clave InChI |
GCZVAOVFDONGFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





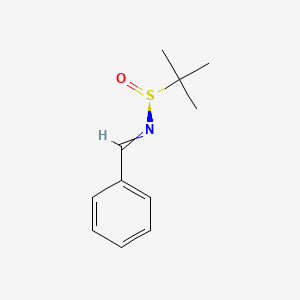
![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)
